PQR514
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Overview
Description
PQR514 is a potent pan-PI3K inhibitor (Ki 110alpha =2.2 nM). PQR514 is a follow-up compound for the phase-II clinical compound PQR309. PQR514 has an improved potency both in vitro and in cellular assays with respect to its predecessor compounds. It shows superiority in the suppression of cancer cell proliferation and demonstrates significant antitumor activity in an OVCAR-3 xenograft model at concentrations approximately eight times lower than PQR309
Scientific Research Applications
Mutational Analysis in Cancer Research
PQR514 has been studied in the context of cancer research. For instance, a mutational analysis of p51A/TAp63γ, a p53 homolog, in non-small cell lung cancer (NSCLC) and breast cancer showed that p51 may play a role in carcinogenesis in a tissue-specific manner, although infrequent mutations suggest it may not be a typical tumor suppressor in most NSCLCs and breast cancers (Sunahara et al., 1999).
Protein Quantification in Living Cells
PQR514 is relevant in techniques for quantifying protein levels in single living cells. A method termed protein quantitation ratioing (PQR) utilizes a genetic tag to produce a stoichiometric ratio of a fluorescent protein reporter and the protein of interest during translation, enabling accurate measurement of specific protein amounts (Lo et al., 2015).
Development as a Potent PI3K Inhibitor
PQR514 is a potent pan-PI3K inhibitor, developed as an anticancer agent. It demonstrates significant antitumor activity in preclinical models and has an improved potency compared to predecessor compounds. Its favorable pharmacokinetic profile and minimal brain penetration make it a promising candidate for treating systemic tumors (Borsari et al., 2019).
properties
CAS RN |
1927857-55-3 |
---|---|
Product Name |
PQR514 |
Molecular Formula |
C16H20F2N8O2 |
Molecular Weight |
394.3868 |
IUPAC Name |
4-(difluoromethyl)-5-(4,6-dimorpholino-1,3,5-triazin-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C16H20F2N8O2/c17-12(18)11-10(9-20-14(19)21-11)13-22-15(25-1-5-27-6-2-25)24-16(23-13)26-3-7-28-8-4-26/h9,12H,1-8H2,(H2,19,20,21) |
InChI Key |
VZVYLEDIUUZTCW-UHFFFAOYSA-N |
SMILES |
NC1=NC=C(C2=NC(N3CCOCC3)=NC(N4CCOCC4)=N2)C(C(F)F)=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
PQR514; PQR-514; PQR 514; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.